1-Methyl-4-nitroimidazole
1-Methyl-4-nitroimidazole
1-Methyl-4-nitroimidazole belongs to the class of organic compounds known as nitroimidazoles. Nitroimidazoles are compounds containing an imidazole ring which bears a nitro group. 1-Methyl-4-nitroimidazole is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 1-Methyl-4-nitroimidazole has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, 1-methyl-4-nitroimidazole is involved in the azathioprine action pathway and the azathioprine metabolism pathway.
1-Methyl-4-nitroimidazole is a C-nitro compound and a member of imidazoles.
1-Methyl-4-nitroimidazole is a C-nitro compound and a member of imidazoles.
Brand Name:
Vulcanchem
CAS No.:
3034-41-1
VCID:
VC21172454
InChI:
InChI=1S/C4H5N3O2/c1-6-2-4(5-3-6)7(8)9/h2-3H,1H3
SMILES:
CN1C=C(N=C1)[N+](=O)[O-]
Molecular Formula:
C4H5N3O2
Molecular Weight:
127.1 g/mol
1-Methyl-4-nitroimidazole
CAS No.: 3034-41-1
Cat. No.: VC21172454
Molecular Formula: C4H5N3O2
Molecular Weight: 127.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-Methyl-4-nitroimidazole belongs to the class of organic compounds known as nitroimidazoles. Nitroimidazoles are compounds containing an imidazole ring which bears a nitro group. 1-Methyl-4-nitroimidazole is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 1-Methyl-4-nitroimidazole has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, 1-methyl-4-nitroimidazole is involved in the azathioprine action pathway and the azathioprine metabolism pathway. 1-Methyl-4-nitroimidazole is a C-nitro compound and a member of imidazoles. |
|---|---|
| CAS No. | 3034-41-1 |
| Molecular Formula | C4H5N3O2 |
| Molecular Weight | 127.1 g/mol |
| IUPAC Name | 1-methyl-4-nitroimidazole |
| Standard InChI | InChI=1S/C4H5N3O2/c1-6-2-4(5-3-6)7(8)9/h2-3H,1H3 |
| Standard InChI Key | HSCOLDQJZRZQMV-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=C1)[N+](=O)[O-] |
| Canonical SMILES | CN1C=C(N=C1)[N+](=O)[O-] |
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